molecular formula C25H21N5O3 B2582091 3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide CAS No. 2034376-85-5

3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2582091
CAS No.: 2034376-85-5
M. Wt: 439.475
InChI Key: LNHPEJKFVAMDJM-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide is a synthetically crafted small molecule designed for advanced chemical and pharmacological research. This compound features a complex hybrid architecture, integrating a 1H-pyrazole carboxamide core linked to a methoxyphenyl group and a fused oxazolopyridine system. The presence of these distinct heterocyclic scaffolds, known for their significance in drug discovery, makes this chemical a valuable candidate for exploring new structure-activity relationships. Researchers can utilize this compound as a key intermediate in heterocyclic synthesis or as a lead structure in biological screening campaigns. Fused heterocyclic systems similar to the oxazolopyridine and pyrazole motifs found in this molecule are frequently investigated for their diverse biological activities and photophysical properties . For instance, related pyrazolo-fused quinoline structures have been studied for their intense fluorescence, suggesting potential applications in the development of fluorescent sensors or materials science . Similarly, fused heterocycles like 2-pyridones and isoxazolopyridines are recognized as versatile pharmacophores with a range of biological activities, underscoring the research potential of this structural class . Specific research applications may include, but are not limited to, in vitro assay development, target identification studies, and as a building block in medicinal chemistry optimization programs. This product is intended for use by qualified research professionals in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-15-19(13-21-25(26-15)33-24(28-21)16-8-5-4-6-9-16)27-23(31)22-14-20(29-30(22)2)17-10-7-11-18(12-17)32-3/h4-14H,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHPEJKFVAMDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=NN4C)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole class, characterized by its unique structural features, including a pyrazole ring, a carboxamide group, and multiple aromatic systems. Its molecular formula is C22H22N4O2C_{22}H_{22}N_4O_2 with a molecular weight of approximately 394.44 g/mol . This compound has garnered attention due to its diverse biological activities, which are explored in various research studies.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through nucleophilic substitution reactions involving various electrophiles or nucleophiles. The presence of functional groups such as methoxy and carboxamide suggests potential for hydrogen bonding, influencing its reactivity in biological systems .

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC22H22N4O2C_{22}H_{22}N_4O_2
Molecular Weight394.44 g/mol
Functional GroupsPyrazole, Carboxamide, Methoxy
Chemical StructureComplex with multiple aromatic systems

Biological Activity

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific biological activity of 3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide has been investigated in several studies:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Mechanistic studies revealed that it affects cell cycle regulation and promotes cell death pathways .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro and in vivo. It appears to modulate cytokine production and inhibit inflammatory pathways .
  • Analgesic Effects : Animal models have demonstrated that this compound can reduce pain responses, indicating its potential as an analgesic agent .

Case Studies

Several case studies have documented the pharmacological effects of this compound:

  • Case Study 1 : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability compared to control groups. The IC50 values were calculated to be around 15 μM for certain cancer types .
  • Case Study 2 : An animal model study assessed the anti-inflammatory effects by measuring paw edema induced by carrageenan. The compound significantly reduced edema at doses of 10 mg/kg compared to untreated controls .

The biological activities of 3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It could alter the expression levels of genes associated with apoptosis and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and structurally related pyrazole derivatives:

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties References
Target Compound Pyrazole-oxazolo[5,4-b]pyridine 3-Methoxyphenyl, 5-methyl, phenyl Not explicitly reported (inferred potential) -
N-[4-Chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Pyrazole 3-Trifluoromethyl, 4-chloro-2-methylphenyl, 3-chloropyridyl Likely pesticidal/insecticidal activity
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide Pyrazole 6-Chloro-3-pyridyl, 4-ethoxyphenyl Anticoagulant, antitumor
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 4-Chlorophenyl, 2,4-dichlorophenyl, 3-pyridylmethyl Not explicitly reported
3-(4-Methoxy-phenyl)-N′-[(E)-(3-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide Pyrazole-hydrazide 4-Methoxyphenyl, hydrazide-linked 3-methoxybenzylidene Chelation or enzyme inhibition potential
6-Methyl-3-phenylisoxazolo[5,4-b]pyridine derivatives Isoxazolo[5,4-b]pyridine Methyl, phenyl Varied (dependent on substitution)
Key Observations:

Heterocyclic Core Differences: The target compound’s oxazolo[5,4-b]pyridine moiety distinguishes it from isoxazolo[5,4-b]pyridine () and pyrano-pyrazole systems (). The oxazole ring’s oxygen atom may enhance hydrogen-bonding capacity compared to sulfur-containing analogs (e.g., thiadiazine in ) .

Substituent Effects: Methoxy vs. Trifluoromethyl Groups: Compounds like ’s derivative exhibit higher lipophilicity and metabolic resistance due to the CF₃ group, which is absent in the target compound .

Biological Activity Trends :

  • Pyrazole-carboxamides with chloropyridyl or ethoxyphenyl substituents () show antitumor and anticoagulant activities, suggesting that the target compound’s methoxy and oxazolo groups may similarly target kinase or protease enzymes .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (CF₃ analog) (Chloropyridyl)
LogP (estimated) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~3.8
Solubility Moderate (methoxy enhances) Low (CF₃ reduces) Moderate
Metabolic Stability Moderate High (CF₃ resists oxidation) Moderate

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